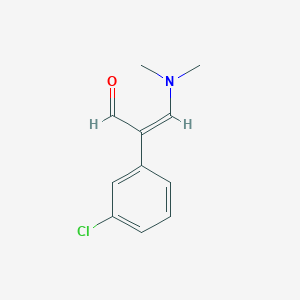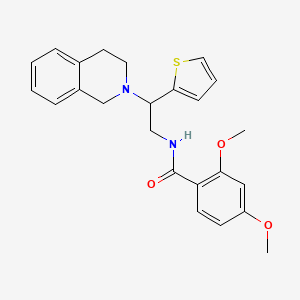
3-(3-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide, also known as CPP or CPP-115, is a compound that has been studied for its potential use in treating addiction and other neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been shown to have a similar mechanism of action, but with greater selectivity and potency.
Applications De Recherche Scientifique
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Properties
A study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment and their cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds demonstrated antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Herbicidal Application in Paddy-Riverine Systems
Research on the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka was conducted. This study highlights the environmental impact and bioaccumulation of herbicides used in agriculture, which could be relevant for understanding the ecological implications of related compounds (Perera et al., 1999).
Photocatalysed Degradation of Anilides
The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (the herbicide Propanil) and other anilides in water was studied, revealing the effectiveness of UV-A and solar light in degrading these compounds. This research could offer a pathway for the environmental decontamination of related chemical substances (Sturini et al., 1997).
Polyurea Microcapsules for Pesticide Delivery
A new oil-soluble compound with good fungicidal activity against Rhizoctonia solani was encapsulated in microcapsules prepared by interfacial polymerization. This study demonstrates the potential for controlled release formulations for pesticides or other agricultural chemicals, which may be relevant for the application of similar compounds (Yu et al., 2021).
Anticonvulsant Studies of Propanamides
Research on the synthesis and anticonvulsant studies of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides provides insight into the pharmaceutical applications of related compounds. This work highlights the potential of these chemicals in the development of new treatments for epilepsy (Idris et al., 2011).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-19-5-1-3-16(13-19)6-7-20(26)24-14-17-8-11-25(12-9-17)21(27)18-4-2-10-23-15-18/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFZBUDQASKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)


![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide](/img/structure/B2936616.png)




![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2936625.png)

![N-[(1-Methylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936631.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)
![tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2936634.png)
